molecular formula C12H21NO3 B1292068 tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 203663-25-6

tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B1292068
CAS No.: 203663-25-6
M. Wt: 227.3 g/mol
InChI Key: DIDQRACXWWEPDZ-UHFFFAOYSA-N
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Description

tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentane ring fused with a pyrrole ring, a hydroxyl group, and a tert-butyl ester functional group. Its unique structure makes it an interesting subject for synthetic organic chemistry and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Cyclization Reaction: Starting with a suitable diene and an amine, a cyclization reaction can form the hexahydrocyclopenta[c]pyrrole core.

    Hydroxylation: Introduction of the hydroxyl group at the 5-position can be achieved through selective hydroxylation reactions, often using oxidizing agents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).

    Esterification: The final step involves esterification to introduce the tert-butyl ester group. This can be done using tert-butyl alcohol and an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts that can be easily recovered and reused to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce the ester to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOMe) can be used for this purpose.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium methoxide (NaOMe), ammonia (NH3)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Various esters, amides

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain natural products makes it a useful tool for probing biological systems.

Medicine

Potential pharmaceutical applications include the development of new drugs. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its unique properties might be leveraged in the development of new polymers or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, altering their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
  • tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
  • tert-Butyl 5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Uniqueness

What sets tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate apart is the presence of the hydroxyl group, which can significantly alter its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding and can be a site for further chemical modification, making the compound versatile for various applications.

Properties

IUPAC Name

tert-butyl 5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDQRACXWWEPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626713
Record name tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203663-25-6
Record name tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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